Kinase Affinity: 5-Thia-2-Azaspiro[3.4]octane Core Enables 10 nM FGFR4 Binding in Optimized Derivatives
A derivative incorporating the 5-thia-2-azaspiro[3.4]octane core (specifically the 6,6-dioxo variant) demonstrated a Kd of 10 nM against fibroblast growth factor receptor 4 (FGFR4) in a kinase-tagged T7 phage assay using an E. coli BL21-derived host [1]. While the target compound is the non-oxidized 7-oxo precursor, this binding data establishes the pharmacological validity of the exact 5-thia-2-azaspiro[3.4]octane scaffold as a privileged core capable of achieving nanomolar target engagement when properly elaborated. In contrast, related spirocycles such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.4]octane cores utilized in BET inhibitor programs lack the sulfur atom that contributes to distinct electronic and steric properties affecting binding pocket complementarity [2].
| Evidence Dimension | Target binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 10 nM (for 6,6-dioxo-5-thia-2-azaspiro[3.4]octane-containing derivative) |
| Comparator Or Baseline | 2-oxa-6-azaspiro[3.4]octane scaffolds (no FGFR4 data reported); typical kinase inhibitor benchmarks |
| Quantified Difference | 10 nM represents high-affinity binding; scaffold validation for kinase inhibitor programs |
| Conditions | Kinase-tagged T7 phage strains in E. coli BL21-derived host; Kd measured via phage display competition assay |
Why This Matters
Demonstrates that the 5-thia-2-azaspiro[3.4]octane core is not merely a theoretical scaffold but has been validated in actual kinase inhibitor programs with quantifiable nanomolar target engagement, supporting its selection for medicinal chemistry campaigns targeting FGFR4 or related kinases.
- [1] BindingDB Entry BDBM662944. 5-[5-[(1R)-1-(3,5-dichloro-4-pyridyl)ethoxy]-6-fluoro-1H-indazol-3-yl]-2-(6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octan-2-yl)pyridine-3-carbonitrile. US Patent US20240109865, Example 378. Kd = 10 nM against FGFR4. View Source
- [2] Yao, W.; Zhou, J.; Xu, M.; Zhang, F.; Metcalf, B. INHIBITOR COMPOUNDS. Patent describing 2-oxa-6-azaspiro[3.4]octane and 2-oxa-6-azaspiro[3.3]heptane scaffolds. View Source
